

predicting the existence of bullvalene by Doering and Roth

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-Depth Technical Guide on the Theoretical Prediction and Experimental Verification of **Bullvalene**

Abstract

This technical guide details the seminal prediction of the existence of **bullvalene** (C₁₀H₁₀), a molecule renowned for its fluxional nature and dynamic valence tautomerism. It outlines the logical framework developed by William von Eggers Doering and Wolfgang Roth in 1963, which was rooted in a deep understanding of the Cope rearrangement. Furthermore, this document provides a comprehensive overview of the subsequent experimental verifications, including detailed protocols for its initial syntheses and the critical spectroscopic analyses that confirmed its unique structural dynamics. All quantitative data are summarized, and key conceptual and experimental workflows are visualized to provide a clear and thorough understanding of this landmark achievement in physical organic chemistry.

The Theoretical Prediction: A Culmination of Cope Rearrangement Studies

In 1963, William von Eggers Doering and Wolfgang Roth postulated the existence of a C₁₀H₁₀ hydrocarbon with a unique cage-like structure: tricyclo[3.3.2.0²⁸]deca-3,6,9-triene.[1] Their prediction was not arbitrary but emerged from extensive studies of thermal rearrangements, particularly the [2][2]-sigmatropic Cope rearrangement.[3] They reasoned that a molecule with the specific topology of **bullvalene**, comprising a cyclopropane ring fused with three

cycloheptadiene rings, would be perfectly arranged to undergo a series of rapid, degenerate Cope rearrangements.[1]

This continuous rearrangement would render all ten carbon atoms and all ten hydrogen atoms chemically equivalent on the NMR timescale at elevated temperatures. The logical progression from fundamental reaction mechanism studies to the conception of this novel, fluxional molecule is a classic example of theory-driven discovery in chemistry.

Figure 1: Logical pathway leading to the prediction of **bullvalene**.

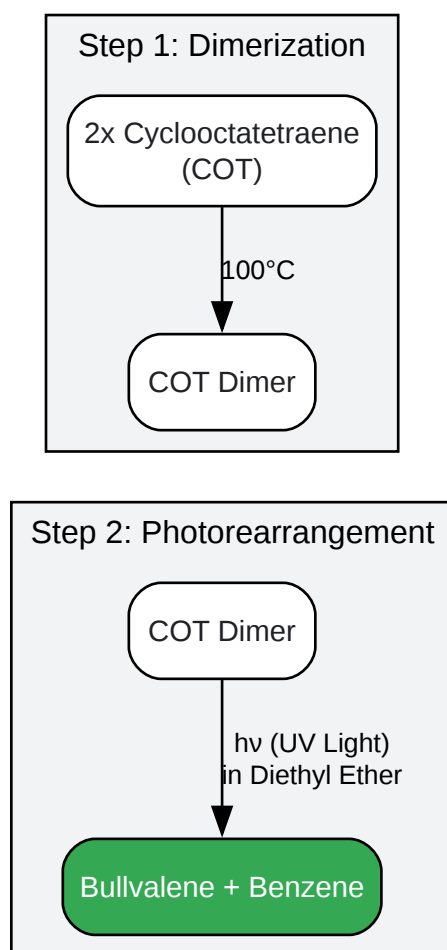
Experimental Verification: Synthesis and Characterization

The theoretical prediction was swiftly followed by experimental confirmation, validating Doering and Roth's hypothesis.

First Synthesis: Gerhard Schröder (1963)

Almost immediately after the prediction was published, Gerhard Schröder at Union Carbide serendipitously synthesized **bullvalene**.^[1] His method involved the thermal dimerization of cyclooctatetraene (COT) followed by photochemical rearrangement of the resulting dimer.

- **Dimerization of Cyclooctatetraene (COT):** Cyclooctatetraene is heated to 100°C, inducing a dimerization reaction to form a mixture of dimers, including the precursor for **bullvalene**.
- **Photochemical Rearrangement:** The dimer mixture is dissolved in diethyl ether (Et₂O). The solution is then irradiated with a high-pressure mercury-vapor lamp.
- **Reaction:** During irradiation, the dimer undergoes a photochemical rearrangement, cleaving a C-C bond and extruding a molecule of benzene (C₆H₆).
- **Isolation:** **Bullvalene** is isolated from the reaction mixture. The process is characterized by a low overall yield, reported to be approximately 6%.^[1]



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Figure 2: Experimental workflow for the first synthesis of **bullvalene** by Schröder.

Doering and Rosenthal Synthesis (1966)

In 1966, Doering's group, including Joel W. Rosenthal, developed a more rational, albeit still challenging, synthesis.^[1]

- **Thermal Decomposition:** The so-called "Nenitzescu's hydrocarbon" (tricyclo[4.2.2.0²⁵]deca-3,7,9-triene) is subjected to thermal decomposition at 301°C.
- **Formation of Intermediate:** This process yields cis-9,10-dihydronaphthalene as the key intermediate.

- Photochemical Rearrangement: The intermediate is then irradiated with UV light, inducing a photochemical rearrangement that forms the **bullvalene** cage structure.
- Challenges: This synthesis was hampered by the formation of naphthalene and other byproducts that were difficult to separate from the desired **bullvalene**.^[1]

Quantitative Data and Spectroscopic Evidence

The ultimate proof of **bullvalene**'s fluxional character came from variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. The results dramatically confirmed the theoretical predictions.

Temperature-Dependent NMR Spectra

At high temperatures, the Cope rearrangements are extremely fast on the NMR timescale, averaging the environments of all protons and carbons. As the sample is cooled, the rate of rearrangement slows, eventually allowing the distinct proton environments of a single valence tautomer to be resolved.

Temperature Range	¹ H-NMR Spectrum Observation	Interpretation
High Temp. (ca. +120 °C)	A single, sharp peak. ^[1]	Rapid degenerate Cope rearrangements average all H atoms.
Room Temp. (ca. +25 °C)	A single, broad signal. ^[1]	Intermediate exchange rate on the NMR timescale.
Low Temp. (ca. -60 °C)	Spectrum resolves into multiple distinct signals, corresponding to four groups of inequivalent protons (olefinic and aliphatic). ^[1]	The Cope rearrangement is "frozen" on the NMR timescale.

Activation Energy of the Cope Rearrangement

The energy barrier for the degenerate Cope rearrangement in **bullvalene** has been determined by various methods, providing key quantitative insight into the kinetics of its fluxional process.

Method	Activation Energy (E_a or ΔG^\ddagger) (kcal/mol)	Reference
Spin-Echo ^1H -NMR	12.8 ± 0.1	Allerhand, A.; Gutowsky, H. S. J. Am. Chem. Soc. 1965, 87, 4092.[4]
Dynamic ^2H -NMR in Liquid Crystal	13.9 (E_a), 13.3 (ΔH^\ddagger)	Luz, Z.; et al. J. Am. Chem. Soc. 1984, 106, 7311.
Quantum Mechanical Calculation (CBS-QB3)	~ 11.7 (Energy Barrier)	Khojandi, M.; Seif, A. New J. Chem. 2020, 44, 6606-6615.[5] [6]

The Degenerate Cope Rearrangement Mechanism

The core of **bullvalene**'s unique properties is the degenerate Cope rearrangement. In this [2,2]-sigmatropic shift, the molecule rearranges into an identical, yet permuted, version of itself. This process involves the breaking of one C-C single bond and the formation of another, with the simultaneous reorganization of three C=C double bonds. With over 1.2 million possible interconversions, the molecule is in a constant state of structural flux.[3]

Figure 3: The degenerate Cope rearrangement in **bullvalene**.

Conclusion

The story of **bullvalene** is a powerful illustration of the synergy between theoretical chemistry and synthetic organic chemistry. The precise logical deduction by Doering and Roth, based on fundamental principles of reaction mechanisms, led to the conception of a molecule with unprecedented dynamic properties. The rapid and independent experimental confirmation by Schröder and others provided a stunning validation of their theory. **Bullvalene** remains a cornerstone in the study of fluxional molecules, valence tautomerism, and dynamic covalent chemistry, continuing to inspire research in areas from materials science to the development of dynamic molecular systems.

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References

- 1. thieme-connect.de [thieme-connect.de]
- 2. Allene–alkyne cross-coupling for stereoselective synthesis of substituted 1,4-dienes and cross-conjugated trienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the kinetics and molecular mechanism of the degenerate Cope rearrangement of bullvalene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [predicting the existence of bullvalene by Doering and Roth]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092710#predicting-the-existence-of-bullvalene-by-doering-and-roth]

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